molecular formula C7H12ClN3O2 B6262111 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 2171990-11-5

2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B6262111
CAS No.: 2171990-11-5
M. Wt: 205.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structure, which includes an aminopropyl group, a hydroxy group, and a dihydropyrimidinone core. The hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopropylamine and 6-hydroxy-3,4-dihydropyrimidin-4-one.

    Condensation Reaction: The aminopropylamine is reacted with 6-hydroxy-3,4-dihydropyrimidin-4-one under acidic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt, enhancing its solubility.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.

    Catalysts and Solvents: Using catalysts to increase reaction rates and solvents to dissolve reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the dihydropyrimidinone core.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 2-(3-aminopropyl)-6-oxo-3,4-dihydropyrimidin-4-one.

    Reduction: Formation of 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural substrates and inhibitors. It is also used in the development of biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its functional groups allow for easy modification and incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the hydroxy group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidine
  • 2-(3-aminopropyl)-6-oxo-3,4-dihydropyrimidin-4-one
  • 2-(3-aminopropyl)-6-methoxy-3,4-dihydropyrimidin-4-one

Uniqueness

2-(3-aminopropyl)-6-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.

Properties

CAS No.

2171990-11-5

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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